

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3-nitroquinoline

Cat. No.: B1313941

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic data for **4-Methyl-3-nitroquinoline** (CAS No. 79965-62-1). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines general experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **4-Methyl-3-nitroquinoline**
- Molecular Formula: $C_{10}H_8N_2O_2$ [1]
- Molecular Weight: 188.18 g/mol [2][3]

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Methyl-3-nitroquinoline**. These predictions are based on the analysis of structurally similar compounds and established chemical shift and absorption frequency ranges.

Table 1: Predicted ^1H NMR Data

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.9 - 9.1	s	1H	H2
~ 8.1 - 8.3	d	1H	H8
~ 7.8 - 8.0	d	1H	H5
~ 7.6 - 7.8	t	1H	H7
~ 7.4 - 7.6	t	1H	H6
~ 2.8 - 3.0	s	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3

Chemical Shift (δ , ppm)	Assignment
~ 150 - 155	C2
~ 148 - 152	C8a
~ 145 - 148	C4
~ 135 - 140	C3
~ 130 - 133	C7
~ 128 - 131	C5
~ 125 - 128	C6
~ 122 - 125	C4a
~ 18 - 22	-CH ₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
~ 1600, ~1480	Medium-Strong	C=C aromatic ring stretch
1550 - 1520	Strong	Asymmetric NO ₂ stretch
1360 - 1330	Strong	Symmetric NO ₂ stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
188	$[M]^+$ (Molecular ion)
171	$[M - OH]^+$
142	$[M - NO_2]^+$
115	$[M - NO_2 - HCN]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **4-Methyl-3-nitroquinoline**.

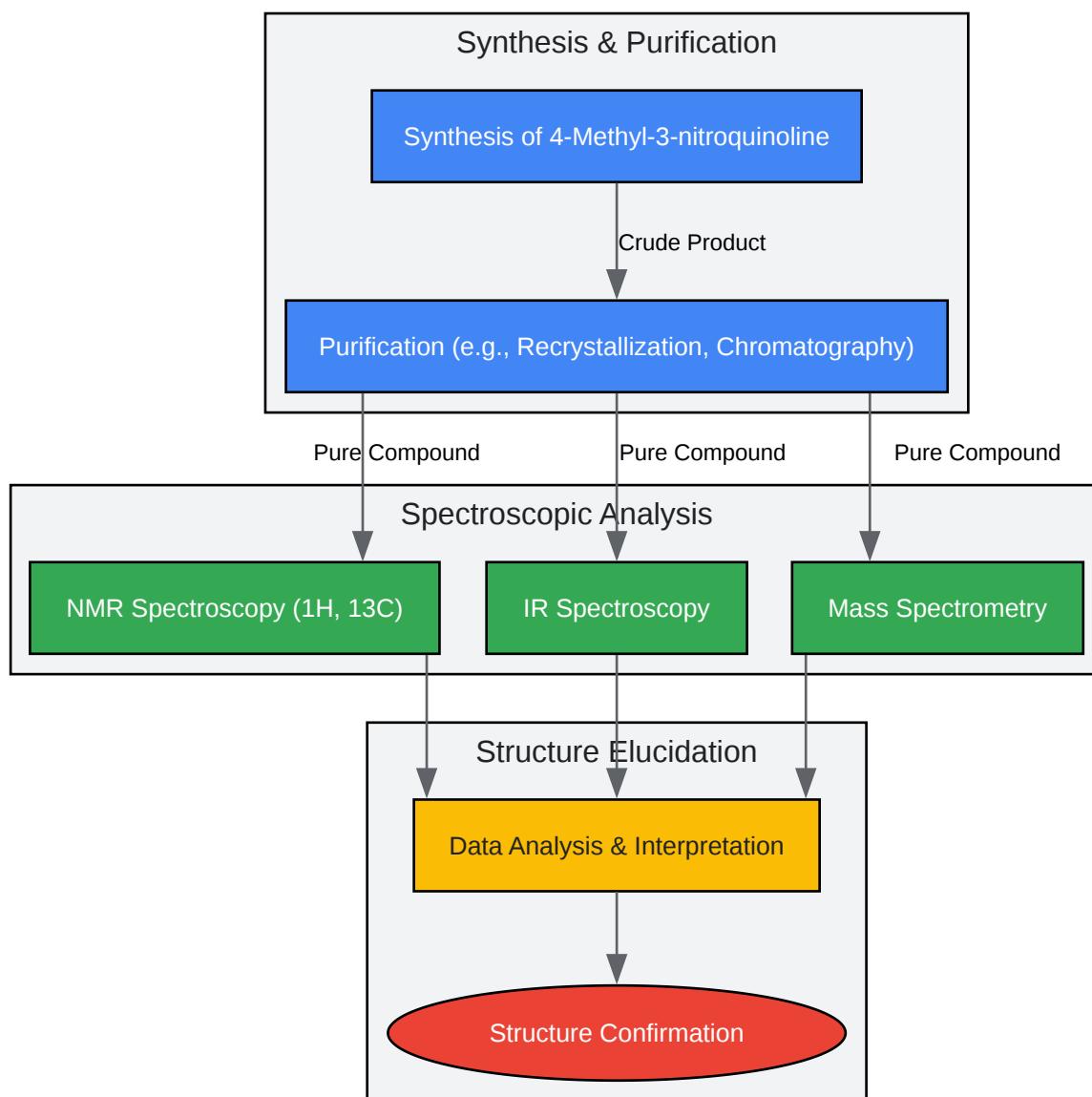
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methyl-3-nitroquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set a spectral width of approximately 16 ppm.
 - Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

- Set a spectral width of approximately 240 ppm.
- A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty, clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.


3.3 Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (EI-MS):
 - Introduce the sample into the ion source (a direct insertion probe for solids or via GC for volatile samples).
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 40-400).
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatograph.
 - Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of **4-Methyl-3-nitroquinoline**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and spectroscopic analysis of **4-Methyl-3-nitroquinoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 79965-62-1 Cas No. | 4-Methyl-3-nitroquinoline | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313941#spectroscopic-data-nmr-ir-ms-for-4-methyl-3-nitroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com